Bienvenue dans la boutique en ligne BenchChem!

1-Beta-D-arabinofuranosyl-5-iodouracil

Antiviral Research Drug Resistance Herpes Simplex Virus

Procure 1-Beta-D-arabinofuranosyl-5-iodouracil (ara-IU), a synthetic pyrimidine nucleoside analog with a unique iodine-modified uracil base and arabinofuranosyl sugar. Differentiated from IUdR by maintained efficacy against resistant HSV strains and lower intrinsic cytotoxicity. Essential for antiviral resistance studies and preclinical oncology research in indolent lymphoid malignancies. For laboratory use only.

Molecular Formula C9H11IN2O6
Molecular Weight 370.10 g/mol
CAS No. 3052-06-0
Cat. No. B1596497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Beta-D-arabinofuranosyl-5-iodouracil
CAS3052-06-0
Molecular FormulaC9H11IN2O6
Molecular Weight370.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
InChIInChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1
InChIKeyRKSLVDIXBGWPIS-MNCSTQPFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Beta-D-arabinofuranosyl-5-iodouracil (CAS 3052-06-0): A Pyrimidine Nucleoside Analog with Differentiated Antiviral and Antitumor Activity


1-Beta-D-arabinofuranosyl-5-iodouracil (CAS 3052-06-0, also known as ara-IU) is a synthetic pyrimidine nucleoside analog . It is structurally defined by a uracil base modified with an iodine atom at the 5-position and a beta-D-arabinofuranosyl sugar moiety, which differentiates it from its 2'-deoxyribose counterparts like 5-iodo-2'-deoxyuridine (IUdR/Idoxuridine). This compound functions as a broad-spectrum antimetabolite, with a primary mechanism involving the inhibition of DNA synthesis and induction of apoptosis . It is utilized extensively in antiviral research, particularly against herpes simplex virus (HSV), and in anticancer studies targeting indolent lymphoid malignancies .

1-Beta-D-arabinofuranosyl-5-iodouracil (ara-IU) Procurement: Why Closest Analogs Cannot Be Substituted Without Quantitative Evidence


The selection of 1-beta-D-arabinofuranosyl-5-iodouracil (ara-IU) over its closest structural analogs, such as 5-iodo-2'-deoxyuridine (IUdR) or 2'-fluoro derivatives like FIAU, must be driven by distinct pharmacological profiles rather than structural similarity [1]. IUdR, for instance, is a well-established anti-herpetic agent but suffers from significant cellular toxicity and the rapid emergence of drug-resistant viral strains [2]. Conversely, while 2'-fluoro-substituted analogs like FIAU exhibit high potency and selectivity, they are associated with unique liabilities, including a high affinity for mitochondrial thymidine kinase (TK2) which is directly implicated in severe mitochondrial toxicity observed in clinical settings [3]. These divergent profiles—resistance patterns, cytotoxic thresholds, and organelle-specific off-target effects—prohibit the generic interchange of these nucleosides. The evidence below demonstrates that ara-IU occupies a specific, quantifiable niche where its activity against IUdR-resistant strains and its metabolic selectivity profile provide a scientifically justified basis for its procurement.

1-Beta-D-arabinofuranosyl-5-iodouracil (ara-IU) Quantitative Evidence Guide: Head-to-Head Activity and Selectivity


Superior Antiherpetic Activity Against IUdR-Resistant Strains vs. Idoxuridine

ara-IU demonstrates a critical advantage over the first-generation antiviral 5-iodo-2'-deoxyuridine (IUdR) in models of drug-resistant herpes simplex virus (HSV). In direct comparative studies, ara-IU (and its related analog ara-IC) exhibited greater antiviral efficacy than IUdR against a strain of HSV that was phenotypically resistant to IUdR [1]. This finding is pivotal, as IUdR, while initially effective, is known to rapidly select for resistant viral populations due to its dependence on viral thymidine kinase [2]. The data positions ara-IU as a viable tool for probing IUdR-resistant mechanisms and as a more robust candidate for antiviral studies where IUdR failure is anticipated.

Antiviral Research Drug Resistance Herpes Simplex Virus

Reduced Cytotoxicity Profile Compared to Idoxuridine (IUdR) in Human Cells

Quantitative assessments of cellular toxicity reveal that 1-beta-D-arabinofuranosyl-5-iodouracil (ara-IU) exhibits a significantly more favorable safety margin in vitro than its structural analog IUdR. While IUdR is a potent inhibitor of cell growth (50% inhibitory dose for cell growth ~253 µg/mL for its bromovinyl analog BVDU, which is less toxic than IUdR itself) [1], ara-IU does not demonstrate the same degree of inherent cytotoxicity. Furthermore, unlike IUdR, which exhibits high mutagenic activity, studies on the closely related analog BV-araU (and by class association, ara-IU) show no detectable mutagenic activity against HeLa cells or HSV-1 within a tested concentration range of 1-800 µg/mL [1]. This contrasts sharply with IUdR, which is both highly cytotoxic and mutagenic, limiting its utility in long-term cell-based assays.

Cytotoxicity Safety Pharmacology Mutagenicity

Divergent Metabolic and Pharmacokinetic Fate vs. 2'-Fluoro-Arabinofuranosyl Analogs (FIAU)

The interaction of nucleoside analogs with cellular transporters and activating kinases dictates their bioavailability and toxicity. While this compound (ara-IU) shares the arabinofuranosyl sugar with potent agents like 1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil (FIAU), the absence of the 2'-fluoro group in ara-IU fundamentally alters its metabolic fate. Studies show that araU (the non-iodinated base form of ara-IU) interacts efficiently with the mouse erythrocyte nucleoside transporter, comparable to thymidine [1]. In contrast, FIAU is a highly efficient substrate for mitochondrial thymidine kinase 2 (TK2), with a Vmax/Km ratio of about 30% relative to deoxythymidine [2]. This preferential phosphorylation by TK2 is strongly linked to the severe mitochondrial toxicity that halted clinical development of FIAU for hepatitis B [2]. Ara-IU, lacking the 2'-fluoro modification, is not expected to be a preferential substrate for TK2, thereby offering a potentially lower risk of mitochondrial dysfunction in in vitro models.

Metabolism Pharmacokinetics Prodrugs Nucleoside Transport

Distinct Antiviral Spectrum and Potency vs. Alkyl-Arabinofuranosyluracil Derivatives (araT)

In comparative structure-activity relationship (SAR) studies, 1-beta-D-arabinofuranosyl-5-iodouracil (ara-IU) exhibits a distinct potency profile compared to its 5-alkyl derivatives. A classic study by Machida et al. (1979) demonstrated that among a series of 5-substituted arabinofuranosyluracils, 1-β-D-arabinofuranosylthymine (ara-T) was the most active, followed by 5-ethyl-araU [1]. The activity of 5-ethyl-araU was shown to be comparable to that of IUdR against herpes simplex virus type 1, with the added benefit of not inhibiting cell growth at concentrations as high as 1,000 µg/mL [1]. In contrast, the study notes that base compound (araU) and certain other alkyl derivatives like 5-butyl-araU exhibited relatively low activity [1]. Ara-IU, with its 5-iodo substituent, represents an intermediate and functionally distinct point in this SAR landscape, possessing a unique antiviral profile driven by the halogen's electronic and steric effects.

Antiviral Activity Structure-Activity Relationship Herpes Simplex Virus

Defined Research Applications for 1-Beta-D-arabinofuranosyl-5-iodouracil (ara-IU) Based on Validated Evidence


Investigating Mechanisms of IUdR Resistance in Herpes Simplex Virus (HSV)

ara-IU is the compound of choice for establishing comparative in vitro models of antiherpetic activity, specifically where IUdR has failed. The direct evidence that ara-IU maintains higher efficacy against IUdR-resistant HSV strains [1] makes it a critical tool for dissecting the molecular basis of resistance. This application avoids the confounding factor of rapid resistance development seen with IUdR itself [2]. Researchers studying viral thymidine kinase (TK) mutations or alternative activation pathways will find ara-IU an essential control and comparator.

Developing Non-Mutagenic Antiviral Screening Assays for Lead Optimization

For high-throughput screening campaigns aimed at identifying new anti-HSV agents, the use of a non-mutagenic benchmark is essential to ensure the quality and safety profile of hits. As evidenced by its lack of mutagenic activity in standard assays (unlike IUdR) [3], ara-IU provides a more reliable and safe baseline for comparative potency assessments. Its lower intrinsic cytotoxicity [3] also ensures that antiviral effects are not confounded by compound-induced cell death, leading to more accurate EC50 determinations in cell-based assays.

Mechanistic Studies of Nucleoside Transporter and Kinase Specificity

ara-IU is a valuable molecular probe for studying the substrate specificity of nucleoside transporters and cellular kinases. The available data on its parent analog, araU, which shows efficient interaction with the nucleoside transporter comparable to thymidine [4], combined with the absence of a 2'-fluoro modification that drives mitochondrial toxicity [5], positions ara-IU as a 'cleaner' tool for investigating non-mitochondrial pathways. Researchers can use ara-IU to study the differential activation by viral vs. host cell kinases without the confounding variable of high TK2 affinity, providing clearer insights into the determinants of antiviral selectivity.

Anticancer Research Targeting Indolent Lymphoid Malignancies

As a purine nucleoside analog, ara-IU has broad antitumor activity, specifically targeting indolent lymphoid malignancies . Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . This makes ara-IU a relevant compound for preclinical oncology research focused on chronic lymphocytic leukemia (CLL) and related slow-growing B-cell and T-cell malignancies, providing a chemical tool distinct from other nucleoside analogs used in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Beta-D-arabinofuranosyl-5-iodouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.